
A 1070722
Übersicht
Beschreibung
A 1070722 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), targeting both isoforms GSK-3α and GSK-3β with a binding affinity (Ki) of 0.6 nM . This compound is notable for its blood-brain barrier (BBB) permeability, enabling its use as a positron emission tomography (PET) tracer for quantifying GSK-3 levels in the brain . This property is critical for studying neurodegenerative diseases such as Alzheimer’s, where GSK-3 dysregulation is implicated .
Vorbereitungsmethoden
Synthetic Routes for Non-Radioactive A-1070722
Core Structure Assembly
The non-radioactive form of A-1070722 is synthesized through a urea-forming reaction between 6-(trifluoromethyl)pyridin-2-amine and a methoxy-substituted quinoline derivative. The process involves two critical stages:
Step 1: Coupling Reaction
Triphosgene (bis(trichloromethyl) carbonate) serves as the carbonyl source in dichloromethane (DCM), with triethylamine (TEA) as a base. The reaction proceeds at room temperature, yielding the urea-linked intermediate (compound 1 ) with an 80% isolated yield .
Step 2: Demethylation
The methoxy group on the quinoline moiety is removed using boron tribromide (BBr₃) in DCM under reflux (40°C, 12 hours). This step generates the desmethyl precursor (compound 4 ), essential for subsequent radiolabeling. The demethylation achieves a 90% yield after purification via precipitation and washing with hexane/ethyl acetate .
Table 1: Reaction Conditions for Non-Radioactive Synthesis
Step | Reagents | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
1 | Triphosgene, TEA | DCM | RT | 1 h | 80% |
2 | BBr₃ | DCM | 40°C | 12 h | 90% |
Radiosynthesis of [¹¹C]A-1070722
Radiolabeling Strategy
The carbon-11 radiolabeled variant, [¹¹C]A-1070722, is synthesized via O-methylation of the desmethyl precursor (compound 4 ) using [¹¹C]methyl iodide ([¹¹C]MeI). This method leverages the high specificity of methyl transfer to the phenolic oxygen .
Key Parameters:
-
Precursor : 1 mg of compound 4 in 300 µL dimethylformamide (DMF).
-
Base : 5 µL of 5M NaOH.
-
Reaction : Heated at 80°C for 5 minutes.
-
Purification : Semi-preparative HPLC (Phenomenex ODS column, 40% acetonitrile/60% 0.1M ammonium formate, 7 mL/min) .
The radiosynthesis achieves a radiochemical yield of 40 ± 5% (decay-corrected) with >97% radiochemical purity and a specific activity of 88.8 ± 15 GBq/µmol .
Table 2: Radiolabeling Protocol Summary
Parameter | Value |
---|---|
Precursor | 1 mg compound 4 |
Solvent | DMF |
Base | 5M NaOH |
Temperature | 80°C |
Reaction Time | 5 min |
HPLC Mobile Phase | 40% ACN, 60% 0.1M AMF |
Radiochemical Yield | 40 ± 5% |
Specific Activity | 88.8 ± 15 GBq/µmol |
Optimization Challenges and Solutions
Impurity Management
During HPLC purification, an unidentified UV-active impurity (retention time = 10 min) co-eluted with [¹¹C]A-1070722 (retention time = 14–16.5 min). To resolve this, the acetonitrile concentration in the mobile phase was reduced to 40%, enhancing separation without compromising yield .
Physicochemical Characterization
Structural Confirmation
Solubility Profile
A-1070722 exhibits high solubility in DMSO (36.23 mg/mL, 100 mM), facilitating stock solution preparation for biological assays .
Table 3: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃F₃N₄O₂ |
Molecular Weight | 362.31 g/mol |
CAS Number | 1384424-80-9 |
Solubility (DMSO) | 36.23 mg/mL |
Purity (HPLC) | ≥99% |
Analytical Validation
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for both non-radioactive and radiolabeled batches. The method resolves A-1070722 from synthetic byproducts and ensures compliance with purity thresholds .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 363.10 (M+H⁺), consistent with the theoretical mass .
Analyse Chemischer Reaktionen
Reaktionstypen
A 1070722 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Methoxygruppe am Chinolinring und der Trifluormethylgruppe am Pyridinring hauptsächlich Substitutionsreaktionen. Diese Gruppen können unter geeigneten Bedingungen an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien bei Reaktionen mit this compound gehören starke Basen wie Natriumhydrid (NaH) für Deprotonierungsschritte und verschiedene organische Lösungsmittel wie DMSO und Acetonitril. Reaktionsbedingungen beinhalten oft erhöhte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Geformte Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit this compound entstehen, sind typischerweise Derivate, bei denen die funktionellen Gruppen modifiziert oder substituiert wurden. Beispielsweise kann eine nukleophile Substitution an der Methoxygruppe zur Bildung verschiedener Ether oder Amine führen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von GSK-3 und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: Wird in Studien zur Zell- und Molekularbiologie eingesetzt, um die Rolle von GSK-3 bei der Zellsignalisierung, Apoptose und anderen zellulären Prozessen zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von GSK-3, einer Serin/Threoninkinase, die an verschiedenen zellulären Prozessen beteiligt ist. Die Hemmung von GSK-3 führt zu einer verringerten Phosphorylierung von nachgeschalteten Zielmolekülen, wie dem mikrotubulusassoziierten Protein Tau. Diese Reduktion der Phosphorylierung kann Neuronen vor β-Amyloid- und Glutamat-induzierter Toxizität schützen, was im Zusammenhang mit neurodegenerativen Erkrankungen besonders relevant ist .
Wissenschaftliche Forschungsanwendungen
Chemistry
A 1070722 serves as an important tool compound for studying GSK-3 inhibition. Researchers utilize it to explore biochemical pathways affected by GSK-3 activity, contributing to a deeper understanding of cellular mechanisms.
Biology
In cellular and molecular biology studies, this compound is employed to investigate the role of GSK-3 in cell signaling pathways. It has been shown to affect processes such as apoptosis and neuronal survival under stress conditions .
Medicine
This compound is being explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its ability to reduce tau phosphorylation makes it a candidate for protecting neurons from β-amyloid toxicity . Studies indicate that it can prevent neurodegeneration by inhibiting pathways that lead to neuronal cell death.
Imaging Applications
The compound's ability to cross the blood-brain barrier has led to its investigation as a positron emission tomography (PET) radiotracer for quantifying GSK-3 activity in vivo. Preliminary studies demonstrate that radiolabeled this compound can effectively visualize GSK-3 distribution in the brain, providing insights into its role in various neurological disorders .
Case Study 1: PET Imaging with [11C]A1070722
In vivo evaluations using [11C]A1070722 demonstrated its potential as a PET radiotracer. The study involved anesthetized vervet monkeys, showing significant binding in brain regions associated with GSK-3 activity. The highest uptake was observed in the frontal cortex, indicating its relevance for studying neurodegenerative diseases .
Case Study 2: Neuroprotection Against β-Amyloid Toxicity
Research has shown that this compound protects primary cortical neurons from β-amyloid-induced toxicity by inhibiting GSK-3 activity. This neuroprotective effect highlights its therapeutic potential in treating Alzheimer's disease and similar conditions .
Wirkmechanismus
A 1070722 exerts its effects by selectively inhibiting GSK-3, a serine/threonine kinase involved in various cellular processes. The inhibition of GSK-3 leads to decreased phosphorylation of downstream targets, such as the microtubule-associated protein tau. This reduction in phosphorylation can protect neurons from β-amyloid and glutamate-induced toxicity, which is particularly relevant in the context of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
The following table and analysis highlight key similarities and differences between A 1070722 and structurally or functionally analogous GSK-3 inhibitors.
Table 1: Comparative Analysis of this compound and Select GSK-3 Inhibitors
Key Findings:
Potency and Selectivity :
- This compound demonstrates superior potency (Ki = 0.6 nM) compared to AZD1080 (IC₅₀ = 6.9 nM) and TCS 2002 (IC₅₀ = 35 nM) .
- Unlike Indirubin-3'-oxime, which inhibits CDKs, this compound maintains exclusive GSK-3 specificity , reducing off-target risks .
BBB Penetration: this compound is unique among the listed compounds for its confirmed BBB permeability, enabling in vivo brain imaging .
Mechanistic Diversity :
- While most inhibitors (e.g., AR-A014418-d3, AZD1080) are ATP-competitive, 9-ING-41 employs a maleimide scaffold for enhanced selectivity . This compound’s ATP-competitive mechanism aligns with its high affinity but requires differentiation via structural optimization.
Clinical Applications: 9-ING-41 is advancing in oncology trials due to its anti-tumor activity, whereas this compound’s PET compatibility positions it for diagnostic and mechanistic studies in neurodegeneration .
Research Implications
This compound’s combination of high potency, selectivity, and BBB penetration makes it a valuable tool for quantifying GSK-3 activity in the brain, a feature unmatched by peers like AR-A014418-d3 or TCS 2002 .
Biologische Aktivität
A 1070722 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and neuroprotection. This compound has garnered attention for its potential therapeutic applications in psychiatric and neurodegenerative disorders, particularly due to its ability to modulate pathways associated with tau phosphorylation and amyloid toxicity.
GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in the regulation of multiple signaling pathways. This compound exhibits high selectivity for GSK-3, with a reported inhibition constant () of 0.6 nM for both isoforms. The compound shows over 50-fold selectivity against other kinases, making it a valuable tool for studying GSK-3-related pathways in various biological contexts .
Key Actions:
- Inhibition of Tau Phosphorylation : this compound effectively decreases the phosphorylation of tau protein, which is crucial in preventing the formation of neurofibrillary tangles associated with Alzheimer's disease .
- Neuroprotection : The compound has been shown to protect rat primary cortical neurons from β-amyloid and glutamate-induced cytotoxicity, highlighting its potential as a neuroprotective agent .
Biological Activity Data
The following table summarizes the biological activity and selectivity profile of this compound:
Parameter | Value |
---|---|
Target | Glycogen Synthase Kinase-3 |
Isoform Selectivity | >50-fold over other kinases |
Inhibition Constant () | 0.6 nM for GSK-3α and GSK-3β |
Effect on Tau | Decreases phosphorylation |
Neuroprotective Effects | Protects against β-amyloid and glutamate toxicity |
Case Studies and Research Findings
Several studies have investigated the effects of this compound in various experimental models:
- Neuroprotective Effects in Cell Cultures : In vitro studies demonstrated that this compound significantly reduces tau hyperphosphorylation in primary neuronal cultures treated with okadaic acid, a known phosphatase inhibitor. This suggests that this compound may mitigate tauopathies by restoring normal tau phosphorylation levels .
- In Vivo Studies : Research using animal models has shown that administration of this compound leads to improved cognitive function in models of Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its efficacy as a potential therapeutic agent for neurodegenerative diseases .
- GSK-3 Pathway Modulation : A study focusing on GSK-3 inhibitors highlighted the role of this compound in modulating Wnt signaling pathways, which are essential for neuronal development and function. By inhibiting GSK-3, this compound promotes the stabilization of β-catenin, leading to enhanced transcriptional activity associated with neuroprotection .
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of A 1070722, and how is its selectivity validated?
this compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), targeting both GSK-3α and GSK-3β isoforms with a Ki of 0.6 nM. Selectivity is validated through:
- Competitive binding assays comparing inhibition across kinase panels.
- Dose-response analyses in cellular models (e.g., Wnt/β-catenin pathway modulation).
- Cross-reactivity screening against PI3K/Akt/mTOR pathways to confirm specificity .
Parameter | Value (GSK-3α/β) | Method Used |
---|---|---|
Ki | 0.6 nM | Competitive binding assay |
IC₅₀ (cell-based) | 8.2 nM | β-catenin stabilization |
Q. What experimental models are recommended for initial assessment of this compound's efficacy?
- In vitro : Kinase activity assays using recombinant GSK-3α/β, with ATP concentration controlled to avoid false positives.
- Cell-based : HEK293 or SH-SY5Y cells transfected with Wnt pathway reporters to measure β-catenin accumulation.
- Validation : Use orthogonal methods like Western blotting for phospho-GSK-3β (Ser9) inhibition .
Q. How should researchers control critical parameters in cell-based assays with this compound?
Key parameters include:
- ATP concentration : Maintain ≤1 mM to avoid competition artifacts.
- Cell passage number : Use low-passage cells (<20) to prevent genetic drift.
- Incubation time : Optimize between 4–24 hours to balance signal-to-noise ratios .
Q. What evidence supports this compound's blood-brain barrier (BBB) penetration?
Preclinical studies demonstrate BBB penetration via:
- PET imaging : Radiolabeled this compound shows accumulation in rodent brain tissue.
- Pharmacokinetic profiling : CSF-to-plasma ratios ≥0.3 in non-human primates.
- In situ perfusion models : High permeability coefficients (LogBB > -0.5) .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Include exact compound concentrations, vehicle formulations (e.g., DMSO %), and incubation conditions.
- Batch validation : Use LC-MS to confirm compound purity (>95%).
- Data sharing : Publish raw data and statistical codes in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictory results in this compound's effects across cellular contexts?
Contradictions may arise from:
- Cell line variability : Test multiple lines (e.g., cancer vs. primary neurons).
- Assay conditions : Standardize serum starvation duration and growth factor supplementation.
- Orthogonal validation : Combine kinase assays with phosphoproteomics to confirm target engagement .
Q. What methodologies optimize quantification of this compound's BBB penetration?
- PET radiolabeling : Use carbon-11 or fluorine-18 isotopes for dynamic imaging.
- LC-MS/MS : Quantify compound levels in brain homogenates post-administration.
- In silico modeling : Predict LogP and P-gp substrate likelihood using tools like SwissADME .
Q. How to design longitudinal studies assessing this compound's neuroprotective effects?
- Animal models : Use tauopathy or Alzheimer’s disease models (e.g., 3xTg-AD mice).
- Dosing regimen : Administer 1–5 mg/kg intravenously, with biweekly behavioral tests (e.g., Morris water maze).
- Biomarkers : Measure CSF phospho-tau levels and synaptic density via MRI .
Q. What strategies mitigate off-target effects in chronic this compound administration?
- Proteomic profiling : Identify off-target kinase interactions using KINOMEscan.
- Dose titration : Establish minimum effective doses via PK/PD modeling.
- Rescue experiments : Co-administer GSK-3 activators (e.g., LY294002) to confirm mechanism .
Q. How to address cross-species variability in this compound metabolism?
- Comparative PK studies : Test bioavailability in rodents, non-human primates, and human hepatocytes.
- CYP450 screening : Identify metabolizing enzymes using liver microsomes.
- Metabolite profiling : Use HR-MS to detect species-specific breakdown products .
Q. Methodological Notes
- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-assay variability .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain IACUC approval .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Eigenschaften
IUPAC Name |
1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-10-5-6-11-12(7-8-21-13(11)9-10)22-16(25)24-15-4-2-3-14(23-15)17(18,19)20/h2-9H,1H3,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPBIJGXSXEOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)NC(=O)NC3=CC=CC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384424-80-9 | |
Record name | 1384424-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.